molecular formula C7H8F4O2 B1295053 2,2,3,3-Tetrafluoropropyl methacrylate CAS No. 45102-52-1

2,2,3,3-Tetrafluoropropyl methacrylate

Cat. No. B1295053
CAS RN: 45102-52-1
M. Wt: 200.13 g/mol
InChI Key: RSVZYSKAPMBSMY-UHFFFAOYSA-N
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Description

2,2,3,3-Tetrafluoropropyl methacrylate (TFPMA) is a fluorinated methacrylate monomer that has been the subject of various studies due to its potential applications in polymer science. The presence of fluorine atoms in the molecule imparts unique physical and chemical properties to the polymers derived from TFPMA, making them of interest for specialized applications.

Synthesis Analysis

The synthesis of TFPMA-related compounds has been explored in several studies. For instance, the acrylate and methacrylate esters of 1-methyl-2,2,3,3-tetracyanocyclopropylcarbinol were prepared through reactions involving bromomalononitrile and acetonyl methacrylate . Another study described the synthesis of a fluorinated substituted tetraphenylethane used as an initiator for the polymerization of 2,2,2-trifluoroethyl methacrylate (TEMA), which is structurally similar to TFPMA .

Molecular Structure Analysis

The molecular structure of methacrylates with bulky ester substituents has been determined using X-ray diffraction, providing insights into the conformation and spatial arrangement of the molecules . Although this study did not directly analyze TFPMA, it contributes to the understanding of the structural aspects of related methacrylate compounds.

Chemical Reactions Analysis

TFPMA undergoes polymerization reactions, such as reversible addition-fragmentation chain transfer (RAFT) polymerization, which has been investigated to control molar mass characteristics using different chain transfer agents . The study of the free radical polymerization of methyl methacrylate and styrene initiated with substituted ethanes also provides insights into the polymerization behavior of methacrylates .

Physical and Chemical Properties Analysis

The physical and chemical properties of polymers derived from TFPMA have been characterized in various studies. For example, the polymers obtained from the radical polymerization of the methacrylate esters mentioned earlier were found to be soluble in acetone and tetrahydrofuran, with inherent viscosities in the range of 0.25-0.35 dL/g and glass transition temperatures (Tg) between 72-80°C . The RAFT polymerization of TFPMA resulted in polymers with low dispersity and the ability to form narrow-disperse fluorocontaining amphiphilic block copolymers .

Scientific Research Applications

X-Ray Lithography in Polymer Sciences

  • Application : Poly(2,2,3,3-tetrafluoropropyl methacrylate) (PTFPMA) demonstrates positive resist behavior in x-ray lithography, useful in microfabrication and nanotechnology.
  • Details : PTFPMA exposed to x-rays showed promising characteristics for application in bilevel resist systems, due to its distinct composition and response to radiation (Muller et al., 1989).

Polymerization and Material Synthesis

  • Application : The reversible addition-fragmentation chain transfer (RAFT) polymerization of PTFPMA has been explored for controlling molar mass characteristics in polymer synthesis.
  • Details : RAFT polymerization techniques involving PTFPMA allow the creation of narrow-disperse fluorocontaining amphiphilic block copolymers with diverse hydrophilic moieties, important in materials science (Grigoreva et al., 2020).

Thermal Oxidative Degradation Studies

  • Application : Investigating the thermal oxidative degradation of polymethacrylates, including PTFPMA, synthesized via pseudoliving radical polymerization.
  • Details : Research on the degradation kinetics of PTFPMA at elevated temperatures contributes to understanding the stability and lifetime of these polymers (Kopylova et al., 2008).

Hydrogel Development for Medical Applications

  • Application : Methacrylate-capped fluoro side chain siloxanes, including PTFPMA, are being evaluated for use in hydrogels suitable for contact lenses.
  • Details : These polymers have shown potential due to their high oxygen permeability and low modulus of elasticity, making them suitable for ocular applications (Knzler & Ozark, 1997).

Pervaporation Membrane Technology

  • Application : PTFPMA-based polymers are being explored in pervaporation membrane technology, particularly for separating fluoroethanol/water and methacrylic acid/water mixtures.
  • Details : This research focuses on improving the dehydration performance of composite-type PVA pervaporation membranes, with potential applications in industrial separation processes (Ahn et al., 2005).

Mechanism of Action

Target of Action

2,2,3,3-Tetrafluoropropyl methacrylate (TFPMA) is primarily used in the field of polymer science . Its primary targets are monomers or other polymers with which it can react to form a polymer chain .

Mode of Action

TFPMA can undergo a process called Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization . In this process, TFPMA interacts with different chain transfer agents (CTAs) to form a polymer chain . The RAFT process allows for the controlled synthesis of polymers, making it a valuable tool in polymer chemistry .

Biochemical Pathways

The primary biochemical pathway involved in the action of TFPMA is the RAFT polymerization process . This process involves the reversible exchange of a dormant species (a polymer chain attached to a CTA) and an active species (a growing polymer chain), allowing for precise control over the polymerization process .

Pharmacokinetics

Its physical properties, such as its boiling point (124 °c) and density (125 g/mL at 25 °C), can affect its behavior in a chemical reaction or a polymerization process .

Result of Action

The result of TFPMA’s action is the formation of a polymer chain through the RAFT polymerization process . The polymer produced can have various applications, depending on the specific CTAs used and the conditions of the polymerization process .

Action Environment

The action of TFPMA can be influenced by various environmental factors. For instance, the temperature can affect the rate of the RAFT polymerization process . Additionally, the presence of different CTAs can influence the structure of the resulting polymer . It is also important to note that TFPMA should be stored in a cool, dry place and protected from direct sunlight .

Safety and Hazards

2,2,3,3-Tetrafluoropropyl methacrylate may be harmful if inhaled . Vapors may cause dizziness or suffocation . It causes upper respiratory tract irritation and irritation of the mucous membrane . It is recommended to avoid contact with skin and eyes, avoid inhalation of vapour or mist, keep away from sources of ignition, and take measures to prevent the build up of electrostatic charge .

Biochemical Analysis

Biochemical Properties

2,2,3,3-Tetrafluoropropyl methacrylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to form covalent bonds with certain amino acids in proteins, leading to modifications that can alter protein function. For example, it can interact with enzymes involved in metabolic pathways, potentially inhibiting or enhancing their activity. The nature of these interactions often involves the formation of stable adducts, which can affect the enzyme’s catalytic efficiency and substrate specificity .

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of genes involved in stress responses and metabolic regulation. Additionally, this compound can disrupt cellular membranes, leading to changes in membrane fluidity and permeability. These effects can result in altered cellular homeostasis and potentially induce cytotoxicity in certain cell types .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, leading to changes in their structure and function. This compound is known to inhibit certain enzymes by forming covalent bonds with their active sites, thereby blocking substrate access. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions can result in a wide range of biochemical and physiological effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially when exposed to light and heat. The degradation products may have different biochemical properties and can influence cellular function differently. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular metabolism and viability .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal impact on physiological functions, while higher doses can induce toxic effects. Studies have shown that high doses of this compound can cause liver and kidney damage, as well as alterations in blood chemistry. Threshold effects have been observed, where a certain dosage level must be reached before significant biochemical changes occur. These findings highlight the importance of dosage control in experimental settings .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can be metabolized through oxidation and conjugation reactions, leading to the formation of metabolites that may have different biological activities. The presence of fluorine atoms in its structure can influence its metabolic fate, as fluorinated compounds often exhibit unique metabolic properties. These interactions can affect metabolic flux and the levels of specific metabolites in cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s lipophilic nature allows it to accumulate in lipid-rich compartments, such as cell membranes and lipid droplets. This localization can influence its biochemical activity and the extent of its effects on cellular function .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments through post-translational modifications and targeting signals. For example, it may be directed to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins. The localization of this compound within these organelles can modulate its biochemical effects and contribute to its overall impact on cellular physiology .

properties

IUPAC Name

2,2,3,3-tetrafluoropropyl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F4O2/c1-4(2)5(12)13-3-7(10,11)6(8)9/h6H,1,3H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSVZYSKAPMBSMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCC(C(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

29991-77-3
Record name 2-Propenoic acid, 2-methyl-, 2,2,3,3-tetrafluoropropyl ester, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29991-77-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID50196386
Record name 2,2,3,3-Tetrafluoropropyl methacrylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

45102-52-1, 29991-77-3
Record name 2,2,3,3-Tetrafluoropropyl methacrylate
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URL https://commonchemistry.cas.org/detail?cas_rn=45102-52-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2,3,3-Tetrafluoropropyl methacrylate
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Record name 2,2,3,3-Tetrafluoropropyl methacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50196386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,3,3-tetrafluoropropyl methacrylate
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Record name Poly(2,2,3,3-tetrafluoropropyl methacrylate)
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Record name 2,2,3,3-Tetrafluoropropyl methacrylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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